1-((1R,2S,4S)-2-Hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)-N-(2-(((1S,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)methylsulfonamido)cyclohexyl)methanesulfonamide
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Overview
Description
1-((1R,2S,4S)-2-Hydroxy-7,7-dimethylbicyclo[221]heptan-1-yl)-N-(2-(((1S,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[221]heptan-1-yl)methylsulfonamido)cyclohexyl)methanesulfonamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the bicyclic heptane derivatives. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the palladium-catalyzed reaction, optimizing reaction conditions to maximize yield and purity. This may include adjusting temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or halides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxyl and sulfonamide groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bicyclic structure may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol: A simpler bicyclic compound with similar structural features.
(1S,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: Another bicyclic compound with different substituents.
Uniqueness
The uniqueness of 1-((1R,2S,4S)-2-Hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)-N-(2-(((1S,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)methylsulfonamido)cyclohexyl)methanesulfonamide lies in its combination of hydroxyl and sulfonamide groups, which provide unique chemical reactivity and potential biological activity. The presence of two bicyclic structures also adds to its complexity and potential for diverse applications.
Properties
Molecular Formula |
C26H46N2O6S2 |
---|---|
Molecular Weight |
546.8 g/mol |
IUPAC Name |
1-[(1R,2S,4S)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]-N-[2-[[(1S,2S,4S)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]-methylsulfonylamino]cyclohexyl]methanesulfonamide |
InChI |
InChI=1S/C26H46N2O6S2/c1-23(2)17-10-12-25(23,21(29)14-17)16-36(33,34)27-19-8-6-7-9-20(19)28(35(5,31)32)26-13-11-18(15-22(26)30)24(26,3)4/h17-22,27,29-30H,6-16H2,1-5H3/t17-,18-,19?,20?,21-,22-,25-,26+/m0/s1 |
InChI Key |
OBEGDKDFHPQZMW-HAWHHSAQSA-N |
Isomeric SMILES |
CC1([C@H]2CC[C@@]1([C@H](C2)O)CS(=O)(=O)NC3CCCCC3N([C@@]45CC[C@H](C4(C)C)C[C@@H]5O)S(=O)(=O)C)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)O)CS(=O)(=O)NC3CCCCC3N(C45CCC(C4(C)C)CC5O)S(=O)(=O)C)C |
Origin of Product |
United States |
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